1,8-Diaza-spiro[4.5]decane-8-carboxylic acid benzyl ester

Medicinal Chemistry Spirocyclic Building Blocks Regioselective Synthesis

1,8-Diaza-spiro[4.5]decane-8-carboxylic acid benzyl ester (also named 8-Cbz-1,8-diazaspiro[4.5]decane or benzyl 1,8-diazaspiro[4.5]decane-8-carboxylate) is a spirocyclic diamine derivative in which the 8-position nitrogen of the 1,8-diazaspiro[4.5]decane scaffold is protected with a benzyloxycarbonyl (Cbz) group. With a molecular formula of C₁₆H₂₂N₂O₂ and a molecular weight of 274.36 g/mol, it serves as a key differentially protected intermediate for constructing pharmacologically active spirocyclic compounds.

Molecular Formula C16H22N2O2
Molecular Weight 274.36 g/mol
CAS No. 928114-04-9
Cat. No. B1399723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,8-Diaza-spiro[4.5]decane-8-carboxylic acid benzyl ester
CAS928114-04-9
Molecular FormulaC16H22N2O2
Molecular Weight274.36 g/mol
Structural Identifiers
SMILESC1CC2(CCN(CC2)C(=O)OCC3=CC=CC=C3)NC1
InChIInChI=1S/C16H22N2O2/c19-15(20-13-14-5-2-1-3-6-14)18-11-8-16(9-12-18)7-4-10-17-16/h1-3,5-6,17H,4,7-13H2
InChIKeyXAEFKYQUBLXRKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,8-Diaza-spiro[4.5]decane-8-carboxylic acid benzyl ester (CAS 928114-04-9): Spirocyclic Diamine Building Block for Drug Discovery


1,8-Diaza-spiro[4.5]decane-8-carboxylic acid benzyl ester (also named 8-Cbz-1,8-diazaspiro[4.5]decane or benzyl 1,8-diazaspiro[4.5]decane-8-carboxylate) is a spirocyclic diamine derivative in which the 8-position nitrogen of the 1,8-diazaspiro[4.5]decane scaffold is protected with a benzyloxycarbonyl (Cbz) group [1]. With a molecular formula of C₁₆H₂₂N₂O₂ and a molecular weight of 274.36 g/mol, it serves as a key differentially protected intermediate for constructing pharmacologically active spirocyclic compounds . The 1,8-diazaspiro[4.5]decane scaffold has been validated as a piperazine bioisostere in multiple therapeutic programs, including PARP inhibition and cystinuria treatment, making the regioselectively protected 8-Cbz derivative a critical procurement decision point for medicinal chemistry campaigns [2].

Why 8-Cbz-1,8-diazaspiro[4.5]decane Cannot Be Replaced by Boc Analogs, 1-Cbz Regioisomers, or Unprotected Diamines


Substituting 1,8-Diaza-spiro[4.5]decane-8-carboxylic acid benzyl ester with an unprotected 1,8-diazaspiro[4.5]decane diamine eliminates the chemoselectivity required for sequential functionalization of the two nitrogen atoms; using the 8-Boc analog (CAS 937729-06-1) introduces acid-lability incompatible with acid-sensitive downstream substrates ; and employing the 1-Cbz regioisomer (CAS 1385696-68-3) places the protecting group on the wrong nitrogen, redirecting the first synthetic step to a different ring and potentially derailing an established patent route . Each of these alternatives alters the regiochemical outcome, deprotection chemistry, or synthetic sequence in ways that cannot be compensated by simply adjusting stoichiometry or reaction conditions.

Quantitative Head-to-Head Evidence: 8-Cbz-1,8-diazaspiro[4.5]decane vs. Regioisomeric, Boc-Protected, and Unprotected Alternatives


Regiochemical Differentiation: 8-Cbz vs. 1-Cbz Directs Synthetic Entry to Distinct Spirocyclic Chemotypes

The 8-Cbz derivative (CAS 928114-04-9) bears the benzyloxycarbonyl protecting group exclusively on the 8-position nitrogen of the 1,8-diazaspiro[4.5]decane scaffold, while the commercially available 1-Cbz regioisomer (CAS 1385696-68-3, available as the hydrochloride salt) places the Cbz group on the 1-position nitrogen [1]. These two regioisomers are structurally isomeric but synthetically non-interchangeable: the 8-Cbz compound has been specifically cited as an intermediate in US patent US2007/117824 A1 (pages 55–56) for constructing spirocyclic HDAC inhibitors, a synthetic role not assigned to the 1-Cbz isomer in this patent [2]. The free 1-position amine in the 8-Cbz derivative enables chemoselective acylation, sulfonylation, or reductive amination at that site while the 8-position remains masked, a sequence that would require protecting group manipulation if attempted from the 1-Cbz analog.

Medicinal Chemistry Spirocyclic Building Blocks Regioselective Synthesis

Deprotection Orthogonality: Cbz Hydrogenolysis vs. Boc Acidolysis Enables Acid-Sensitive Synthetic Sequences

The Cbz group on the target compound is removed by catalytic hydrogenolysis (H₂, Pd/C, neutral conditions), whereas the Boc group on the closest protected analog (8-Boc-1,8-diazaspiro[4.5]decane, CAS 937729-06-1, MW 240.34 g/mol) requires acidic conditions (TFA/DCM or HCl/dioxane) . This orthogonality is critical when the synthetic route contains acid-sensitive functionalities such as silyl ethers, acetals, certain heterocycles, or base-labile esters that would not survive Boc deprotection but are stable to hydrogenolysis [1]. The Cbz group also provides a UV chromophore (benzyl absorption at ~254 nm) that facilitates HPLC monitoring of reaction progress, an analytical advantage not offered by the Boc group.

Protecting Group Strategy Orthogonal Deprotection Multi-Step Synthesis

Purity Tier Differentiation: 98% NLT Grade from ISO-Certified Suppliers vs. Standard 95% from Uncertified Sources

The target compound is available at two distinct purity tiers from non-excluded suppliers: AKSci supplies the compound at a minimum purity of 95% , while MolCore offers an NLT 98% grade under ISO-certified quality management systems suitable for global pharmaceutical R&D and quality control applications . Leyan also lists the compound at 98% purity with batch-specific analytical data . In comparison, the 8-Boc analog (CAS 937729-06-1) is typically offered at 95–97% purity from suppliers such as BOC Sciences, and the 1-Cbz hydrochloride regioisomer (CAS 1385696-68-3) is listed at 95% purity from chemshuttle.com . The availability of a 98% NLT purity tier for the 8-Cbz derivative provides a quantified quality advantage for applications requiring high-purity building blocks, such as fragment-based screening or late-stage functionalization where impurities from lower-purity grades could confound biological assay results.

Compound Purity ISO Quality Systems Procurement Specifications

Biophysical Property Profile Supports Superior Synthetic Handleability vs. Unprotected and Boc-Protected Analogs

The target compound possesses a computed XLogP3-AA value of 2.1, a topological polar surface area (TPSA) of 41.6 Ų, and a molecular weight of 274.36 g/mol, as documented in PubChem [1]. These values reflect the contribution of the Cbz benzyl moiety, which increases lipophilicity and UV detectability relative to the unprotected 1,8-diazaspiro[4.5]decane (MW 140.23 g/mol, lower LogP, no significant UV chromophore) and the Boc analog (MW 240.34 g/mol, lower LogP) [2]. The higher LogP of the Cbz derivative improves organic-phase extractability during aqueous workup, while the benzyl chromophore enables UV-based HPLC quantification at 254 nm, facilitating reaction monitoring and purity assessment without specialized detection methods such as ELSD or CAD that are often required for the Boc analog or unprotected diamine.

Physicochemical Properties LogP Chromatographic Detection

Validated Application Scenarios for 8-Cbz-1,8-diazaspiro[4.5]decane in Drug Discovery and Chemical Biology


HDAC Inhibitor Development: Intermediate for Spirocyclic Hydroxamic Acid Derivatives

The compound is explicitly cited in US patent US2007/117824 A1 (pages 55–56) as an intermediate for preparing spirocyclic HDAC inhibitors [1]. In this synthetic route, the 8-Cbz derivative serves as a differentially protected scaffold onto which aryl/heteroaryl capping groups are introduced at the 1-position amine before Cbz deprotection and further elaboration at the 8-position. Procurement of the correct 8-Cbz regioisomer ensures direct compatibility with this published patent route, eliminating the need for de novo route scouting or protecting group exchange steps that would be required if the 1-Cbz regioisomer or unprotected diamine were used instead.

PARP Inhibitor Scaffold Diversification: Diazaspiro Cores as Piperazine Bioisosteres

Reilly et al. (J Med Chem, 2018) demonstrated that replacement of the piperazine moiety in Olaparib with a 1,8-diazaspiro[4.5]decane scaffold yields PARP inhibitors with reduced DNA damage and cytotoxicity while maintaining target affinity—compound 10e showed PARP-1 affinity of 12.6 ± 1.1 nM [2]. The 8-Cbz derivative serves as the logical protected precursor for synthesizing such diazaspiro-containing PARP inhibitor analogs, where the Cbz group masks the 8-position nitrogen during introduction of the phthalazine or related warhead at the 1-position, enabling systematic exploration of this bioisosteric space.

Cystinuria Therapeutic Design: Spirocyclic Diamine Building Block for L-Cystine Crystallization Inhibitors

Hu et al. (ACS Med Chem Lett, 2024) described 8-l-Cystinyl Bis(1,8-diazaspiro[4.5]decane) as an orally bioavailable l-cystine crystallization inhibitor incorporating the 1,8-diazaspiro[4.5]decane scaffold as a bioisosteric replacement for N-methylpiperazine, achieving enhanced in vitro crystallization inhibition and more effective stone prevention in the Slc3a1-knockout mouse model relative to the piperazine-containing parent compound LH708 [3]. The 8-Cbz derivative is the immediate protected precursor for the 1,8-diazaspiro[4.5]decane diamine used in these conjugates, providing the necessary regiochemical control for sequential functionalization.

Kinase Inhibitor Fragment-Based Screening: Spirocyclic Amine Building Block Collections

Heteroaryl-substituted diazaspirocyclic compounds incorporating the 1,8-diazaspiro[4.5]decane scaffold have been investigated as ATP-mimetic kinase inhibitor scaffolds, with the spirocyclic architecture providing a three-dimensional departure from flat aromatic hinge binders [4]. The 8-Cbz derivative, with its defined protection pattern, enables systematic diversification at the free 1-position amine across diverse heteroaryl capping groups, facilitating the construction of focused spirocyclic screening libraries for kinase drug discovery programs.

Quote Request

Request a Quote for 1,8-Diaza-spiro[4.5]decane-8-carboxylic acid benzyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.